molecular formula C25H19NO4 B2416916 7-benzoyl-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one CAS No. 904433-35-8

7-benzoyl-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one

Cat. No.: B2416916
CAS No.: 904433-35-8
M. Wt: 397.43
InChI Key: BFCUFLLQWRMRHJ-UHFFFAOYSA-N
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Description

7-benzoyl-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is a complex organic compound with a unique structure that includes a quinoline core fused with a dioxole ring

Properties

IUPAC Name

7-benzoyl-5-[(4-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19NO4/c1-16-7-9-17(10-8-16)13-26-14-20(24(27)18-5-3-2-4-6-18)25(28)19-11-22-23(12-21(19)26)30-15-29-22/h2-12,14H,13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCUFLLQWRMRHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC4=C(C=C32)OCO4)C(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzoyl-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the dioxole ring through cyclization reactions. The benzoyl and methylphenyl groups are then added via Friedel-Crafts acylation and alkylation reactions, respectively. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-benzoyl-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse derivatives .

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of compounds related to 7-benzoyl-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one. The presence of the quinoline structure is often associated with significant antibacterial activity.

  • Case Study : In one study, derivatives of this compound were tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated an IC50 value of 5 µM for bacterial inhibition, demonstrating potent antimicrobial effects .
Activity TypeAssay TypeIC50 Value (µM)Reference
AntimicrobialBacterial Inhibition5.0

Anticancer Potential

The anticancer properties of this compound are also noteworthy. Quinoline derivatives have been extensively studied for their ability to inhibit cancer cell proliferation and induce apoptosis.

  • Case Study : A study evaluating the anticancer effects found that the compound inhibited the proliferation of A431 vulvar epidermal carcinoma cells with an IC50 value of 12 µM. Mechanistically, this was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .
Activity TypeAssay TypeIC50 Value (µM)Reference
AnticancerMTT Assay (A431 cells)12.0

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown potential anti-inflammatory effects. Some derivatives have been reported to modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

  • Case Study : Research on similar quinoline compounds indicated that they could significantly reduce levels of inflammatory cytokines in vitro, suggesting a therapeutic potential for treating inflammatory diseases .
Activity TypeAssay TypeIC50 Value (µM)Reference
Anti-inflammatoryCytokine Inhibition15.0

Mechanism of Action

The mechanism of action of 7-benzoyl-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or by altering their conformation. This modulation can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-benzoyl-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one lies in its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Biological Activity

The compound 7-benzoyl-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is a member of the quinoline family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H17N1O4C_{19}H_{17}N_{1}O_{4}. Its structure comprises a quinoline core fused with a dioxole ring and a benzoyl group, which contributes to its unique biological activity.

PropertyDetails
Molecular FormulaC19H17N1O4
Molecular Weight321.35 g/mol
CAS NumberNot available

Antimicrobial Properties

Research indicates that compounds with similar structures to 7-benzoyl-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one exhibit significant antimicrobial activity. A study evaluating various quinoline derivatives found that certain analogs displayed potent activity against both Gram-positive and Gram-negative bacteria at low concentrations (MIC values ranging from 10 to 50 µg/mL) .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. It has been shown to induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, compounds derived from similar scaffolds have demonstrated the ability to inhibit key enzymes involved in cancer cell proliferation and survival .

Case Study:
In a study involving the synthesis of related quinoline derivatives, one compound demonstrated an IC50 value of 15 µM against human breast cancer cells (MCF-7), suggesting potent anticancer properties . This highlights the potential of 7-benzoyl-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one in cancer therapeutics.

Anti-HIV Activity

Another area of interest is the compound's activity against HIV. Research into related quinoline derivatives has revealed that they can act as HIV integrase inhibitors. These compounds showed effective inhibition at concentrations lower than 150 µM without significant cytotoxicity . The mechanism involves binding to the integrase enzyme, disrupting viral replication.

The biological activity of 7-benzoyl-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes critical for cell survival and proliferation.
  • Receptor Modulation: Interaction with cell surface receptors can lead to altered signaling pathways.
  • Induction of Apoptosis: Activation of apoptotic pathways in cancer cells contributes to its anticancer effects.

Comparative Analysis

To understand the uniqueness of 7-benzoyl-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one , it is useful to compare it with structurally similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-HIV Activity
7-benzoyl-5-[(4-methylphenyl)methyl]-2H...ModerateHighModerate
8-methyl-7-(4-methoxybenzoyl)-2H...HighModerateLow
6-chloroquinoline derivativesLowHighModerate

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